![molecular formula C14H18N2O6 B2540376 2-{[(Tert-butoxy)carbonyl]amino}-2-(3-nitrophenyl)propanoic acid CAS No. 2089257-11-2](/img/structure/B2540376.png)
2-{[(Tert-butoxy)carbonyl]amino}-2-(3-nitrophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-{[(Tert-butoxy)carbonyl]amino}-2-(3-nitrophenyl)propanoic acid" is a structurally complex molecule that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and analysis of similar structures. For instance, the synthesis of amino acid derivatives with tert-butoxycarbonyl (BOC) protective groups is a common theme .
Synthesis Analysis
The synthesis of related compounds often involves the use of protective groups such as tert-butoxycarbonyl (BOC) to protect amino groups during the synthetic process. For example, the enantioselective synthesis of ATPA derivatives was achieved using a BOC-protected glycine derivative, which was then coupled with other intermediates to yield the desired enantiopure compounds . Similarly, the synthesis of a boronic acid analog of aspartic acid also utilized a BOC-protected intermediate, which was alkylated and then coupled with another amino acid derivative . These methods suggest that the synthesis of "2-{[(Tert-butoxy)carbonyl]amino}-2-(3-nitrophenyl)propanoic acid" could potentially involve similar steps of protection, alkylation, and coupling.
Molecular Structure Analysis
The molecular structure of the compound would likely feature a BOC-protected amino group and a 3-nitrophenyl group attached to a propanoic acid backbone. The presence of these functional groups would influence the molecule's reactivity and interaction with other chemical entities. The papers do not directly analyze the molecular structure of this specific compound, but they do provide insights into the structural analysis of similar compounds. For example, the determination of absolute configurations of diastereomers via NMR and HPLC in the synthesis of a boronic acid analog of aspartic acid could be analogous to techniques used for analyzing the structure of "2-{[(Tert-butoxy)carbonyl]amino}-2-(3-nitrophenyl)propanoic acid".
Chemical Reactions Analysis
The chemical reactions involving BOC-protected amino acids typically include protection and deprotection steps, as well as various coupling reactions. The papers describe several reactions such as hydrolysis , alkylation , and reduction that are relevant to the synthesis of amino acid derivatives. These reactions are crucial for modifying the functional groups and achieving the desired molecular architecture.
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-{[(Tert-butoxy)carbonyl]amino}-2-(3-nitrophenyl)propanoic acid" would be influenced by its functional groups. The BOC group is known to increase steric bulk and protect the amino group from unwanted reactions . The nitro group on the phenyl ring would contribute to the acidity of the compound and could also be involved in reduction reactions . The propanoic acid moiety would contribute to the molecule's acidity and solubility in organic solvents. The papers do not provide specific data on the physical and chemical properties of the compound , but they do discuss properties of structurally related compounds that could be extrapolated.
Wissenschaftliche Forschungsanwendungen
Applications in Drug Synthesis
Levulinic acid (LEV) derivatives, including those with carbonyl and carboxyl functional groups similar to the structure of interest, are pivotal in drug synthesis. They serve as raw materials for directly synthesizing drugs or related derivatives, which can then be used in drug synthesis. These derivatives can achieve controlled drug release and simplify synthesis steps, reducing the cost and environmental impact of pharmaceutical production (Zhang et al., 2021).
Role in Flavor Chemistry
Branched aldehydes, such as those derived from or related to amino acids, play a significant role in the flavor of food products. The understanding of their production and degradation pathways from amino acids is crucial for controlling the formation of desired levels of these compounds, thereby enhancing food quality and safety (Smit et al., 2009).
Biocatalyst Inhibition Studies
Carboxylic acids, including those similar to the compound of interest, have been studied for their inhibitory effects on biocatalysts like microbes. These studies aim to understand how such compounds affect microbial cell membranes and internal pH, influencing the robustness and efficiency of microbial production processes. This knowledge is crucial for engineering more resilient microbial strains for industrial applications (Jarboe et al., 2013).
Synthesis of Amino Acid Derivatives
The synthesis and transformation of functionalized β-amino acid derivatives, including cyclic β-amino acids, utilize various types of metathesis reactions. These compounds are significant in drug research, offering a pathway to new molecular entities with potential therapeutic applications. The versatility and efficiency of these synthetic routes highlight the importance of such compounds in medicinal chemistry (Kiss et al., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(3-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-13(2,3)22-12(19)15-14(4,11(17)18)9-6-5-7-10(8-9)16(20)21/h5-8H,1-4H3,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKULWMLCIGTKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Tert-butoxy)carbonyl]amino}-2-(3-nitrophenyl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2540293.png)
![1-(4-bromophenyl)-3-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2540295.png)
![4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/no-structure.png)

![N-(4-chlorophenyl)-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2540298.png)
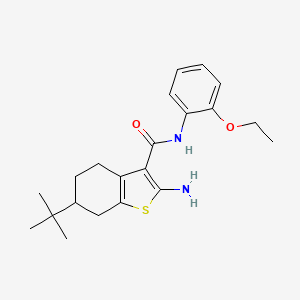
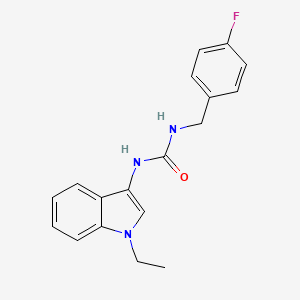
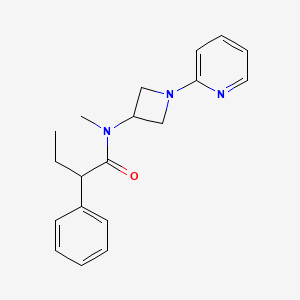
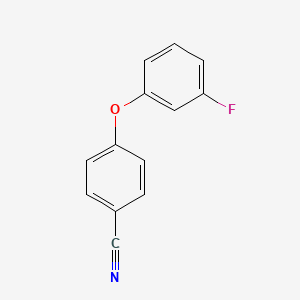
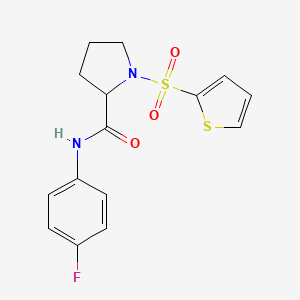

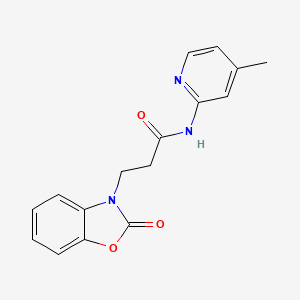
![4-{[6-bromo-2-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-(2-methoxyethyl)benzamide](/img/structure/B2540308.png)
![2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,7-dichlorobenzo[d]thiazole](/img/structure/B2540311.png)